molecular formula C10H22O4S2 B018523 L-Rhamnose diethyl mercaptal CAS No. 6748-70-5

L-Rhamnose diethyl mercaptal

Cat. No.: B018523
CAS No.: 6748-70-5
M. Wt: 270.4 g/mol
InChI Key: MKFOCLXLRFQETN-HXFLIBJXSA-N
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Description

L-Rhamnose diethyl mercaptal: is a chemical compound with the molecular formula C10H22O4S2 It is a derivative of L-Rhamnose, a naturally occurring deoxy sugar The compound is characterized by the presence of two ethylthio groups attached to the rhamnose backbone, making it a diethyl mercaptal derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Rhamnose diethyl mercaptal can be synthesized from L-Rhamnose or L-Rhamnose monohydrate. The synthesis involves the reaction of L-Rhamnose with ethanethiol in the presence of a Lewis acid catalyst. The reaction is typically carried out in a solvent-free environment or with an appropriate solvent. The general reaction scheme is as follows:

L-Rhamnose+2EthanethiolLewis acidL-Rhamnose diethyl mercaptal\text{L-Rhamnose} + 2 \text{Ethanethiol} \xrightarrow{\text{Lewis acid}} \text{this compound} L-Rhamnose+2EthanethiolLewis acid​L-Rhamnose diethyl mercaptal

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: L-Rhamnose diethyl mercaptal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the mercaptal groups back to thiols.

    Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: L-Rhamnose diethyl mercaptal is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological systems. It can serve as a model compound to investigate the role of sulfur in biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target sulfur-containing enzymes or pathways. Its ability to form stable mercaptal linkages makes it a valuable tool in drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of L-Rhamnose diethyl mercaptal involves its interaction with specific molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways that involve sulfur metabolism, affecting various biochemical processes.

Comparison with Similar Compounds

    L-Rhamnose: The parent compound, a naturally occurring deoxy sugar.

    L-Rhamnose dimethyl mercaptal: A similar compound with methylthio groups instead of ethylthio groups.

    L-Rhamnose dibenzyl mercaptal: A derivative with benzylthio groups.

Comparison: L-Rhamnose diethyl mercaptal is unique due to the presence of ethylthio groups, which confer distinct chemical properties compared to its analogs. The ethylthio groups provide a balance between hydrophobicity and reactivity, making the compound versatile for various applications. In contrast, the dimethyl and dibenzyl derivatives have different solubility and reactivity profiles, which may limit their use in certain applications.

Properties

CAS No.

6748-70-5

Molecular Formula

C10H22O4S2

Molecular Weight

270.4 g/mol

IUPAC Name

(2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol

InChI

InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1

InChI Key

MKFOCLXLRFQETN-HXFLIBJXSA-N

SMILES

CCSC(C(C(C(C(C)O)O)O)O)SCC

Isomeric SMILES

CCSC([C@H]([C@H]([C@@H]([C@@H](C)O)O)O)O)SCC

Canonical SMILES

CCSC(C(C(C(C(C)O)O)O)O)SCC

boiling_point

398.00 to 399.00 °C. @ 760.00 mm Hg

melting_point

122 °C

Key on ui other cas no.

5328-49-4

physical_description

Solid

Synonyms

6-Deoxy-L-mannose, diethyl dithioacetal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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